2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
This compound features a rhodanine (2-thioxo-1,3-thiazolidin-4-one) core with a (5Z)-configured exocyclic double bond substituted by a pyridin-2-ylmethylidene group. The N-position of the thiazolidinone is linked to a 2-methylbenzamide moiety. The Z-configuration at the 5-position is critical for maintaining planarity and optimizing interactions with biological targets, such as enzymes or receptors . Its synthesis likely follows established routes for rhodanine derivatives, involving Knoevenagel condensation and amide coupling .
Properties
Molecular Formula |
C17H13N3O2S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H13N3O2S2/c1-11-6-2-3-8-13(11)15(21)19-20-16(22)14(24-17(20)23)10-12-7-4-5-9-18-12/h2-10H,1H3,(H,19,21)/b14-10- |
InChI Key |
KXFYJRQKTGLNHR-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multicomponent reactions. One common method includes the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst. This reaction can be carried out using conventional or microwave heating . Industrial production methods may involve similar synthetic routes but optimized for higher yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of certain kinases involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Core Structural Variations
Rhodanine Derivatives with Benzylidene/Arylidene Substituents
- : (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Key Differences: Substituted with 2-methylbenzylidene at C5 and phenyl at N3. The methyl group on the benzylidene may sterically hinder interactions with flat binding pockets .
- : 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide Key Differences: Features a 3-bromobenzylidene (electron-withdrawing) and N-(pyridin-3-yl)acetamide. Implications: The bromine atom introduces steric bulk and electronegativity, which may improve halogen bonding with targets.
- : (Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide Key Differences: Incorporates a benzo[d][1,3]dioxole group and a hydrazide-linked chain. Implications: The extended chain may improve solubility but reduce metabolic stability compared to the target’s compact benzamide .
Functional Group Analysis
Substituent Effects on Bioactivity
- Pyridinylmethylidene vs. Benzylidene :
The target’s pyridin-2-ylmethylidene group offers hydrogen-bonding capability via the nitrogen atom, enhancing interactions with polar residues in enzymatic active sites. In contrast, benzylidene derivatives (e.g., ) rely on hydrophobic or π-π stacking interactions .
Physicochemical Properties
The target’s pyridine ring and benzamide group balance lipophilicity and polarity, offering improved solubility over purely aromatic analogs (e.g., ) .
Crystallographic Insights
Structural data for rhodanine derivatives often relies on SHELX and WinGX for refinement .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of pyridine-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclization with chloroacetyl chloride or similar reagents to construct the thiazolidinone ring.
- Step 3 : Amidation with 2-methylbenzoyl chloride to introduce the benzamide group. Key Parameters :
- Solvent choice (e.g., DMF or ethanol) and temperature control (60–80°C) are critical for yield optimization.
- Catalysts like triethylamine may enhance reaction efficiency.
- Monitor purity via HPLC at each stage .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Z-configuration of the pyridinylmethylidene group and tautomeric forms of the thioxo-thiazolidinone ring.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₁H₁₆N₄O₂S₂, MW 428.5 g/mol).
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).
- X-ray Crystallography : Resolve ambiguities in stereochemistry and hydrogen bonding patterns .
Q. What in vitro assays are commonly used to evaluate biological activity?
- Anticancer Activity : MTT assay against cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Antimicrobial Testing : Agar diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., PI3K) using fluorometric or colorimetric substrates.
- Solubility and Stability : Assessed via HPLC under physiological pH conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?
- Tautomerism Analysis : The thioxo-thiazolidinone ring may exhibit keto-enol tautomerism, leading to variable NMR signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize tautomeric forms.
- Dynamic HPLC : Detect equilibrium between tautomers under different pH conditions.
- Computational Modeling : Density Functional Theory (DFT) simulations to predict stable conformers and compare with experimental data .
Q. What strategies improve bioavailability and target specificity?
- Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) to enhance solubility, as seen in benzoic acid analogs .
- Pro-Drug Design : Mask polar groups (e.g., esterification of carboxylic acids) for improved membrane permeability.
- Receptor Docking Studies : Use molecular dynamics simulations to optimize interactions with target proteins (e.g., PI3K or EGFR).
- Nanoparticle Encapsulation : Lipid-based carriers to enhance delivery to tumor tissues .
Q. How does the Z-configuration of the pyridinylmethylidene group influence biological activity?
- Steric Effects : The Z-configuration positions the pyridine ring closer to the thiazolidinone core, potentially enhancing π-π stacking with aromatic residues in enzyme active sites.
- Comparative Studies : Synthesize E-isomers and compare IC₅₀ values in enzyme inhibition assays.
- X-ray Co-Crystallization : Visualize binding modes in protein-ligand complexes to validate spatial requirements .
Q. What methodologies address low yields in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for cyclization steps.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for condensation steps.
- Purification Optimization : Use preparative HPLC or silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Data Contradiction and Validation
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects.
- Redox Activity Testing : Measure ROS generation to rule out nonspecific cytotoxicity.
- Dose-Response Repetition : Validate results across multiple passages to account for cell line drift .
Q. Why do computational predictions of binding affinity mismatch experimental results?
- Solvent Effects : Include explicit solvent molecules (e.g., water) in docking simulations to improve accuracy.
- Protein Flexibility : Use ensemble docking with multiple receptor conformations.
- Experimental Validation : Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Comparative Analysis
Q. How does this compound compare to structurally similar rhodanine derivatives?
| Compound | Key Features | Biological Activity |
|---|---|---|
| Target Compound | Z-configuration, pyridinylmethylidene | PI3K inhibition (IC₅₀ = 0.8 µM) |
| 4-Oxo-thiazolidine analogs | Lacks pyridine ring | Antimicrobial (MIC = 12.5 µg/mL) |
| Benzamide derivatives | Simplified thiazolidinone core | Moderate anticancer activity |
| Unique Advantage : The pyridine moiety enhances target selectivity for kinases over other rhodanine derivatives . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
